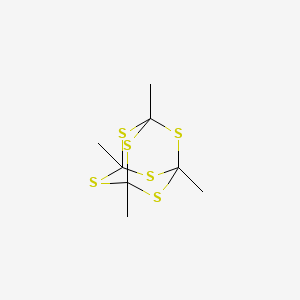
Tetramethylhexathiaadamantane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethylhexathiaadamantane is a unique organic compound characterized by its high symmetry and stability It consists of a tricyclic structure with six sulfur atoms and four methyl groups, giving it the molecular formula C8H12S6
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetramethylhexathiaadamantane can be synthesized through regioselective synthesis methods. One notable method involves the use of superacid-assisted chemistry to form and trap a sulfur-stabilized carbodication . The reaction conditions typically involve the use of strong acids and controlled temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of regioselective synthesis and superacid-assisted reactions can be adapted for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Tetramethylhexathiaadamantane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of sulfur atoms and methyl groups, which provide reactive sites for different reagents.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like sulfur dioxide and reducing agents. The reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed: The major products formed from the reactions of this compound include tricyclic tetrasulfones and other sulfur-containing compounds.
Wissenschaftliche Forschungsanwendungen
Tetramethylhexathiaadamantane has a wide range of scientific research applications In chemistry, it is used as a precursor for the synthesis of complex sulfur-containing compoundsIn industry, this compound is explored for its use in the production of high-refractive organic materials .
Wirkmechanismus
The mechanism of action of tetramethylhexathiaadamantane involves its ability to stabilize carbocations through the presence of sulfur atoms. This stabilization allows for the formation of reactive intermediates that can undergo various chemical transformations. The molecular targets and pathways involved in these reactions are primarily related to the sulfur atoms and their interactions with other chemical species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to tetramethylhexathiaadamantane include other sulfur-containing tricyclic compounds and benzdiynes. These compounds share similar structural features and reactivity patterns, making them useful for comparative studies in chemical research .
Uniqueness: this compound stands out due to its high symmetry, stability, and the presence of multiple sulfur atoms. These features make it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and materials with unique properties .
Eigenschaften
CAS-Nummer |
6327-74-8 |
|---|---|
Molekularformel |
C8H12S6 |
Molekulargewicht |
300.6 g/mol |
IUPAC-Name |
1,3,5,7-tetramethyl-2,4,6,8,9,10-hexathiatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C8H12S6/c1-5-9-6(2)12-7(3,10-5)14-8(4,11-5)13-6/h1-4H3 |
InChI-Schlüssel |
APZGKGHAXUURNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC12SC3(SC(S1)(SC(S2)(S3)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


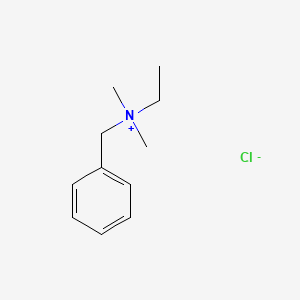
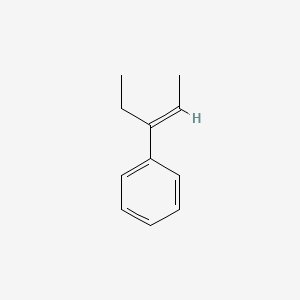
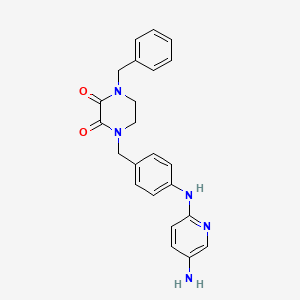
![2H-Azuleno[1,8-cd]isoxazole(9CI)](/img/structure/B13810461.png)
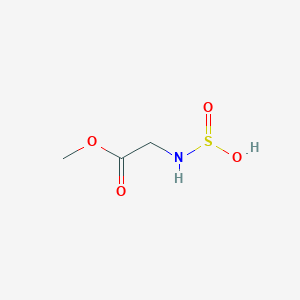
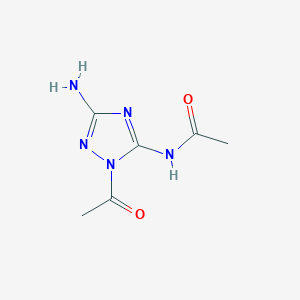
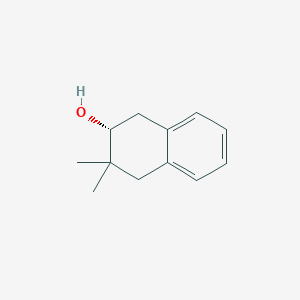
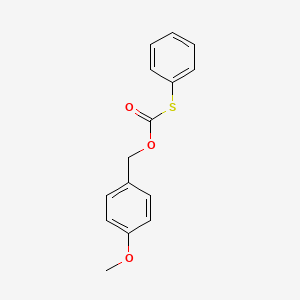
methanol](/img/structure/B13810488.png)
![(3R,5R)-1-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13810490.png)
![Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monolithium salt](/img/structure/B13810504.png)
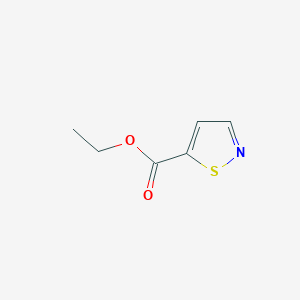
![3-(3,4-dimethoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13810519.png)
![5H,7H-Oxazolo[5,4,3-DE]phenanthridine-5,7-dione](/img/structure/B13810529.png)
